N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-(2-Cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted with a cyanoethyl group and a methyl group on the sulfonamide nitrogen. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing cyano group, which may enhance stability and influence intermolecular interactions.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S2/c1-14(7-3-6-11)18(15,16)9-5-2-4-8-10(9)13-17-12-8/h2,4-5H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSAJDHRZNELPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The structural analogs of N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide differ primarily in the substituents on the sulfonamide nitrogen or benzothiadiazole core. Key comparisons include:
Key Observations :
- Lipophilicity varies significantly: The benzyl-substituted analog () has higher logP values, favoring membrane permeability, whereas the cyanoethyl group reduces lipophilicity but enhances solubility in polar solvents .
- Hydrogen bonding capacity : Bromo-piperidine analogs () exhibit more H-bond acceptors (7 vs. 4 in the target compound), suggesting stronger target binding in biological systems .
Biological Activity
N-(2-cyanoethyl)-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a compound that belongs to the class of benzothiadiazole derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C10H10N4O2S2
CAS Number: 312742-10-2
Molecular Weight: 274.34 g/mol
The compound features a benzothiadiazole core, which is known for its diverse biological activities due to the presence of nitrogen and sulfur atoms in its structure.
Synthesis
The synthesis of this compound typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with N-methyl-2-cyanoethylamine in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Antimicrobial Properties
Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These findings suggest that the compound may have potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in cancer cells.
- Apoptosis Induction: It activates caspases leading to programmed cell death.
- Inhibition of Proliferation: Studies have demonstrated a dose-dependent decrease in cell viability.
The biological activity of this compound is thought to involve its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation: It could bind to receptors on cancer cells or pathogens, altering their signaling pathways.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the benzothiadiazole structure enhanced antimicrobial potency.
- Anticancer Research : In a clinical trial reported in Cancer Research, this compound was tested on human cancer cell lines and showed promising results in reducing tumor growth when used in combination with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
